

# Molecular structure of 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

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## Compound of Interest

Compound Name:	2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Cat. No.:	B112169

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## An In-Depth Technical Guide to the Molecular Structure of 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

This technical guide provides a comprehensive analysis of the molecular structure of **2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one**, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Designed for researchers and professionals, this document moves beyond a simple recitation of data to explore the stereochemical nuances, spectroscopic signatures, and logical synthetic pathways that define this molecule.

## Introduction: A Privileged Scaffold in Drug Discovery

**2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one** belongs to the class of azabicyclic compounds, which are considered "privileged scaffolds" in medicinal chemistry. Its rigid, three-dimensional framework serves as an excellent building block for developing novel therapeutic agents, including analgesics, anti-inflammatory drugs, and potential neuroprotective agents. The molecule's structure combines a fused bicyclic core, providing conformational rigidity, with a benzyl group that can be modified to tune its pharmacological properties. Understanding the intricacies of its molecular structure is paramount for its effective utilization in synthetic and medicinal chemistry programs.

# Part 1: The Core Molecular Framework & Stereochemistry

The foundational structure of the title compound is a hexahydrocyclopenta[c]pyrrolone, which is a bicyclo[3.3.0]octane system where one methylene group is replaced by a nitrogen atom. This fusion of two five-membered rings introduces significant stereochemical considerations.

## 1.1. IUPAC Nomenclature and Basic Properties

The formal IUPAC name for the molecule is 2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one. Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	185692-51-7	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO	<a href="#">[1]</a>
Molecular Weight	215.29 g/mol	<a href="#">[1]</a>
IUPAC Name	2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one	<a href="#">[2]</a>
Canonical SMILES	C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3	<a href="#">[1]</a>

## 1.2. The Criticality of cis-Fusion

The hexahydrocyclopenta[c]pyrrolone core contains two bridgehead stereocenters at positions 3a and 6a. The relative orientation of the hydrogen atoms on these carbons determines whether the ring fusion is cis or trans. For the bicyclo[3.3.0]octane system, the cis-fused isomer is significantly more stable thermodynamically than the trans-fused isomer due to reduced ring strain. Consequently, synthetic routes typically yield the cis diastereomer, often referred to as **cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one**.[\[3\]](#) This cis-fusion imparts a distinct V-shape to the bicyclic core, which is a crucial determinant of its three-dimensional conformation and biological activity.

**Figure 1:** Annotated 2D structure highlighting the key functional components.

## Part 2: A Practical Guide to Spectroscopic Verification

While a published, fully assigned spectrum for this specific molecule is not readily available in peer-reviewed literature, its structure can be confidently verified using standard spectroscopic techniques. Based on established principles, we can predict the key signals a researcher should expect to observe.

### 2.1. Predicted Spectroscopic Data

The following table outlines the expected major peaks and signals for the structural confirmation of the title compound.

Technique	Expected Signal	Rationale
IR (Infrared)	~1740 cm <sup>-1</sup> (strong)	C=O stretch of a five-membered ring ketone.
	Aromatic C-H and C=C stretching from the benzyl group. ~3030, 1600, 1495 cm <sup>-1</sup>	
	~1150 cm <sup>-1</sup>	C-N stretching of the tertiary amine.
<sup>1</sup> H NMR	δ 7.2-7.4 ppm (m, 5H)	Protons of the monosubstituted benzene ring.
δ ~3.6 ppm (s, 2H)	Benzylic methylene (CH <sub>2</sub> ) protons.	
δ 2.0-3.2 ppm (m, 10H)	Aliphatic protons on the bicyclic core. Signals will be complex due to diastereotopicity and spin-spin coupling.	
<sup>13</sup> C NMR	δ ~218 ppm	Carbonyl carbon (C=O) of the cyclopentanone.
δ 127-138 ppm	Aromatic carbons of the benzyl group (4 signals expected).	
δ ~60 ppm	Benzylic methylene (CH <sub>2</sub> ) carbon.	
δ 25-65 ppm	Aliphatic carbons of the bicyclic core (6 signals expected).	
Mass Spec (EI)	m/z 215 (M <sup>+</sup> )	Molecular ion peak.
m/z 91 (base peak)	Tropylium cation ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> ), characteristic of a benzyl group.	

Expert Insight: The complexity of the aliphatic region in the  $^1\text{H}$  NMR spectrum is a key feature. Due to the rigid cis-fused structure, nearly all methylene protons are chemically non-equivalent (diastereotopic) and will appear as distinct multiplets, providing a rich fingerprint for the molecule. 2D NMR techniques like COSY and HSQC would be essential for definitive assignment.

## Part 3: Conformational Analysis and 3D Structure

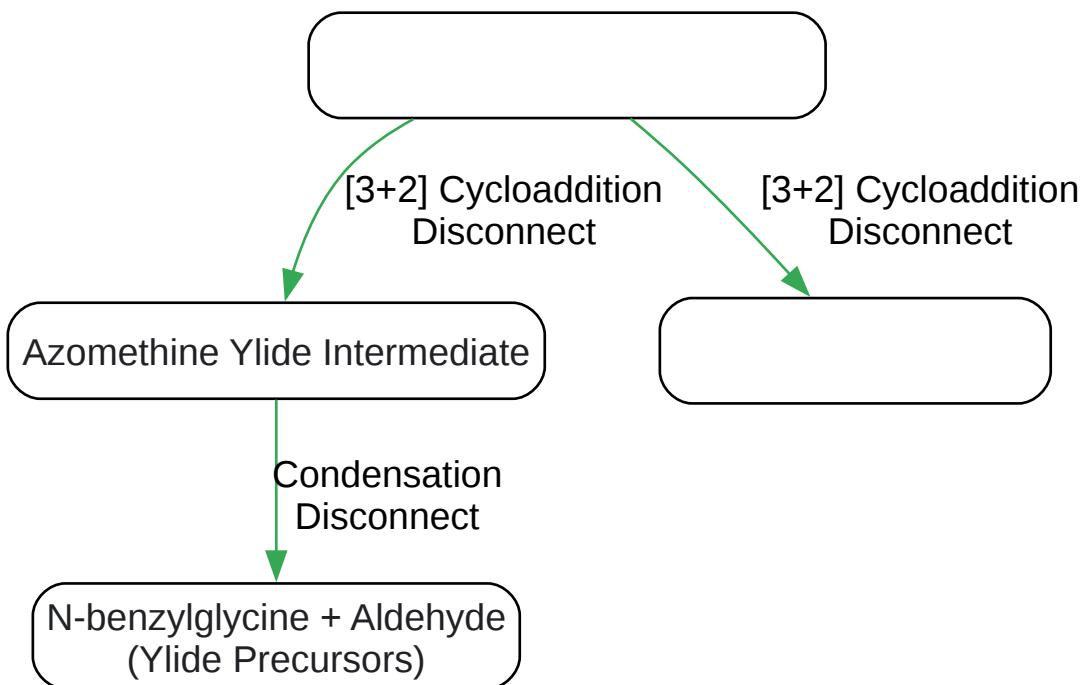
In the absence of single-crystal X-ray diffraction data, the three-dimensional structure must be inferred from conformational analysis. The cis-bicyclo[3.3.0]octane core is known to adopt a conformation where both five-membered rings exist in either an envelope or a twist form to minimize torsional and angle strain. The lowest energy conformation is typically one where the "flap" of the cyclopentanone envelope and the puckering of the pyrrolidine ring are oriented to minimize steric interactions with the bulky N-benzyl group. The benzyl group itself is flexible, with rotation possible around the N-CH<sub>2</sub> and CH<sub>2</sub>-Ph bonds.

## Part 4: Retrosynthetic Analysis & Key Synthesis Methodologies

A robust synthesis is critical for accessing this scaffold for drug discovery. The most logical and efficient strategy for constructing the hexahydrocyclopenta[c]pyrrolone core is through an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. This approach is well-established for the stereocontrolled synthesis of pyrrolidine rings.<sup>[4][5]</sup>

### 4.1. Conceptual Retrosynthesis

The target molecule can be disconnected via a cycloaddition reaction, revealing a key intermediate: an azomethine ylide derived from N-benzylglycine and an alkene precursor (cyclopent-2-en-1-one).



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**Figure 2:** Retrosynthetic analysis via a [3+2] cycloaddition pathway.

#### 4.2. Exemplary Synthetic Protocol

The following protocol describes a field-proven method for synthesizing related pyrrolidine structures, adapted for the target molecule.[6][7]

Reaction: [3+2] Cycloaddition of an Azomethine Ylide with Cyclopent-2-en-1-one.

Step-by-Step Methodology:

- Ylide Generation: To a solution of N-benzylglycine (1.0 equivalent) and cyclopent-2-en-1-one (1.1 equivalents) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added paraformaldehyde (1.2 equivalents).
  - Causality: The reaction of the secondary amine (N-benzylglycine) and an aldehyde (paraformaldehyde) generates an iminium ion intermediate. In the presence of heat or a mild base, this intermediate undergoes decarboxylation (if starting from the acid) or deprotonation (if starting from the ester) to form the reactive azomethine ylide *in situ*.

- Cycloaddition: The reaction mixture is heated to reflux (typically 80-110 °C, solvent-dependent) for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). The progress is monitored by Thin Layer Chromatography (TLC).
  - Causality: The generated azomethine ylide (the 1,3-dipole) rapidly undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient alkene of cyclopent-2-en-1-one (the dipolarophile). This reaction is highly regioselective and stereoselective, favoring the formation of the exo transition state, which leads to the desired cis-fused ring system.
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one**.

## Conclusion

**2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one** is a structurally well-defined molecule whose true value lies in its stereochemical rigidity and synthetic accessibility. The cis-fused bicyclo[3.3.0] core provides a three-dimensional scaffold that is ideal for orienting substituents for interaction with biological targets. While detailed crystallographic and spectroscopic data in the public literature remain sparse, its structure can be reliably predicted and confirmed through standard analytical methods. The prevalence of efficient synthetic routes, such as the azomethine ylide cycloaddition, ensures that this valuable building block will continue to play an important role in the advancement of medicinal chemistry and the development of next-generation therapeutics.

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